molecular formula C13H10ClNO3S B13487507 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid

3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B13487507
M. Wt: 295.74 g/mol
InChI Key: GSLLPILMNBBSKX-UHFFFAOYSA-N
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Description

3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a chlorophenyl group, and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as CuO and I2, and bases like pyridine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the thiophene ring play crucial roles in stabilizing radical adducts and facilitating reactions on the furan ring . These interactions can influence various biological and chemical processes, making the compound valuable for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and potential applications. The presence of the chlorophenyl group adds to its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

3-acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)

InChI Key

GSLLPILMNBBSKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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